N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a bromophenyl group, and an isothiochromene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and the use of renewable feedstocks, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, ethanol) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted thiazole derivatives .
Scientific Research Applications
N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis. Its anticancer effects may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrakis (4-bromophenyl)methane: This compound shares the bromophenyl group but lacks the thiazole and isothiochromene moieties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but with a chloroacetamide group instead of the isothiochromene carboxamide.
4-bromophenyl sulfone: Contains the bromophenyl group but differs significantly in its overall structure and properties.
Uniqueness
N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is unique due to its combination of the thiazole ring, bromophenyl group, and isothiochromene carboxamide moiety.
Properties
Molecular Formula |
C20H13BrN2O2S2 |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C20H13BrN2O2S2/c21-14-7-5-12(6-8-14)9-15-11-22-20(26-15)23-18(24)17-10-13-3-1-2-4-16(13)19(25)27-17/h1-8,10-11H,9H2,(H,22,23,24) |
InChI Key |
CRVINKHVJBJDEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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